1-[2-(4-Chlorophenyl)ethyl]-3-cyclohexylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c16-13-8-6-12(7-9-13)10-11-17-15(19)18-14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOQREPBQYQOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways for Urea (B33335) Formation
The formation of the urea linkage is a well-understood transformation in organic chemistry, with several reliable methods available to chemists. These pathways range from classical, high-yielding reactions to modern catalytic systems designed for efficiency and sustainability.
Amine-Isocyanate Coupling Reactions
The most direct and widely employed method for synthesizing unsymmetrical ureas is the nucleophilic addition of a primary or secondary amine to an isocyanate. commonorganicchemistry.comacs.org This reaction is typically efficient and high-yielding. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This forms a stable carbon-nitrogen bond and yields the urea derivative. rsc.org
The reaction is often conducted in aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or dimethylformamide (DMF) at room temperature. commonorganicchemistry.com A key advantage of this method is that it generally does not require a base or catalyst, proceeding cleanly to completion. commonorganicchemistry.com In recent efforts to develop more environmentally friendly protocols, water has been explored as a sustainable solvent for the synthesis of unsymmetrical ureas, offering simple product isolation through filtration and avoiding the use of volatile organic compounds (VOCs). organic-chemistry.orgrsc.org
Alternative Carbonylation Approaches
While effective, the amine-isocyanate pathway often relies on the use of isocyanates, which can be hazardous. Consequently, alternative carbonylation methods that avoid the isolation of isocyanate intermediates have been developed.
One prominent strategy is the direct palladium-catalyzed oxidative carbonylation of amines. nih.govacs.org In this approach, a primary amine and a secondary amine can be coupled in the presence of a palladium catalyst, an oxidant (like air), and carbon monoxide (CO) as the carbonyl source. acs.org This method allows for the direct formation of trisubstituted ureas from a mixture of amines. acs.org To mitigate the risks associated with gaseous CO, solid CO surrogates such as molybdenum hexacarbonyl (Mo(CO)6) have been successfully used in palladium-catalyzed carbonylations. acs.org
Other innovative approaches include the use of carbonyl sulfide (COS) to react with various amines, which has been shown to produce unsymmetrical ureas with high selectivity under mild, catalyst-free conditions. rsc.org Furthermore, copper-catalyzed reactions involving acylazides and amines have been developed as a greener route to unsymmetrical ureas. researchgate.net These methods expand the toolkit for urea synthesis, offering pathways with improved safety profiles and substrate scope.
Green Chemistry Principles in Urea Synthesis
The principles of green chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous substances, are increasingly influencing the design of synthetic routes. yale.eduacs.org In the context of urea synthesis, this has led to the development of phosgene-free routes for producing the isocyanate precursors, as phosgene (B1210022) is an extremely toxic chemical. google.comnwo.nlresearchgate.net Alternatives include the use of triphosgene (B27547), dimethyl carbonate, or the direct reaction of amines with carbon dioxide (CO₂). researchgate.netnih.gov
The use of CO₂ as a C1 source is particularly attractive due to its abundance and non-toxic nature. benthamdirect.com Catalytic systems, often employing ionic liquids as both solvent and catalyst, have been developed to facilitate the reaction of amines with CO₂ to form ureas. benthamdirect.com Another frontier in green urea synthesis is the electrocatalytic coupling of CO₂ with nitrogenous species like nitrates, which offers a pathway to produce urea under ambient conditions using renewable electricity. nih.govspringernature.com These sustainable approaches aim to reduce the environmental footprint associated with traditional urea production, which relies on the energy-intensive Haber-Bosch process for ammonia. ureaknowhow.comrsc.org
Targeted Synthesis of 1-[2-(4-Chlorophenyl)ethyl]-3-cyclohexylurea
The targeted synthesis of this compound is most directly achieved via the amine-isocyanate coupling reaction. This involves the reaction of two key precursors: 2-(4-chlorophenyl)ethylamine and cyclohexyl isocyanate.
Precursor Synthesis and Characterization
The successful synthesis of the target urea derivative is contingent on the availability and purity of its precursors.
2-(4-Chlorophenyl)ethylamine is a primary amine. It can be synthesized through established methods such as the reduction of 4-chlorophenylacetonitrile or the reduction of 1-chloro-4-(2-nitroethyl)benzene. It is also commercially available.
Cyclohexyl isocyanate is the corresponding isocyanate precursor. Phosgene-free synthetic routes are preferred, such as the reaction of cyclohexylamine (B46788) with triphosgene in the presence of a base or the direct carbonylation of cyclohexylamine with CO₂ using a dehydrating agent. google.comgoogle.com
The physical and chemical properties of these precursors are summarized in the table below.
| Property | 2-(4-Chlorophenyl)ethylamine | Cyclohexyl Isocyanate |
| Molecular Formula | C₈H₁₀ClN | C₇H₁₁NO |
| Molecular Weight | 155.62 g/mol | 125.17 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to yellowish liquid |
| Boiling Point | 120 °C at 15 mmHg | 168-170 °C |
| Density | ~1.112 g/mL at 25 °C | ~0.98 g/mL at 25 °C |
| Refractive Index (n20/D) | ~1.548 | ~1.455 |
Note: The data in this table is compiled from publicly available chemical databases and literature sources. synthesia.eunih.govsigmaaldrich.comsigmaaldrich.comnj-finechem.com
Optimization of Reaction Conditions and Yield
The reaction between 2-(4-chlorophenyl)ethylamine and cyclohexyl isocyanate is expected to proceed readily to form this compound. However, to maximize yield and purity while minimizing reaction time and waste, optimization of key reaction parameters is crucial. These parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.
Solvent: A range of aprotic solvents can be screened. While DCM and THF are common, greener solvents like ethyl acetate or 2-methyltetrahydrofuran could be evaluated. The solvent's ability to dissolve both reactants and facilitate the reaction without participating in side reactions is critical.
Temperature: The reaction is typically exothermic and proceeds well at room temperature (20-25 °C). However, gentle cooling might be necessary during the initial addition to control the reaction rate, while slight heating could be used to ensure the reaction goes to completion.
Stoichiometry: A 1:1 molar ratio of the amine and isocyanate is theoretically required. In practice, a slight excess (e.g., 1.05 equivalents) of one reagent may be used to ensure the complete consumption of the other, which can simplify purification.
The following table presents a representative, hypothetical optimization study for this synthesis.
| Entry | Solvent | Temperature (°C) | Amine:Isocyanate Ratio | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 25 | 1:1 | 4 | 92 |
| 2 | Tetrahydrofuran (THF) | 25 | 1:1 | 4 | 94 |
| 3 | Ethyl Acetate | 25 | 1:1 | 6 | 91 |
| 4 | Tetrahydrofuran (THF) | 40 | 1:1 | 2 | 95 |
| 5 | Tetrahydrofuran (THF) | 25 | 1.05:1 | 3 | 97 |
| 6 | Tetrahydrofuran (THF) | 25 | 1:1.05 | 3 | 96 |
Note: This table is for illustrative purposes only and represents a typical workflow for reaction optimization. The yields are hypothetical.
Based on such a study, optimal conditions would likely involve using a slight excess of the amine in THF, allowing the reaction to proceed for a few hours at room temperature to achieve a high yield of the desired product. nih.govmdpi.comthieme-connect.com
Scale-Up Considerations for Research Purposes
Transitioning the synthesis of this compound from small-scale discovery to larger, gram-scale quantities for extensive research purposes requires careful consideration of several factors to ensure efficiency, safety, and reproducibility. The primary synthetic route typically involves the reaction of a primary amine with an isocyanate. Two main pathways are viable: the reaction of 2-(4-chlorophenyl)ethylamine with cyclohexyl isocyanate, or the reaction of cyclohexylamine with 2-(4-chlorophenyl)ethyl isocyanate.
For research-scale production, key considerations include:
Reagent Selection and Purity: The purity of the starting materials, such as the substituted phenethylamine and the cyclohexyl isocyanate, is critical as impurities can lead to side reactions and complicate purification.
Solvent Choice: The choice of solvent is crucial for managing reaction kinetics, temperature, and solubility of reactants and products. Anhydrous solvents like dichloromethane or tetrahydrofuran are often used to prevent the hydrolysis of the isocyanate. nih.gov For scale-up, factors like cost, toxicity, and ease of removal become more important.
Reaction Conditions: Temperature control is paramount. While these reactions are often run at room temperature, exothermic reactions may require cooling to prevent side-product formation. nih.gov Reaction time must be optimized to ensure complete conversion without product degradation.
Work-up and Purification: In a larger-scale setting, purification by column chromatography, which is common in initial discovery, can become cumbersome. nih.gov Alternative methods such as recrystallization or precipitation are often preferred for their efficiency in handling larger quantities. The development of a robust crystallization procedure is a key goal in process optimization for scale-up.
Safety: Isocyanates are toxic and require careful handling in a well-ventilated fume hood. As quantities increase, the potential hazards associated with reagents and solvents are magnified, necessitating stringent safety protocols.
A typical scaled-up laboratory procedure would involve the slow, controlled addition of the isocyanate to a solution of the amine in an appropriate solvent, followed by monitoring the reaction to completion. The subsequent work-up would be designed to efficiently isolate the crude product, which is then purified by the most scalable method available, such as recrystallization from a suitable solvent system to yield the final compound of high purity.
Design and Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For this compound, SAR studies involve the systematic modification of its three main components: the chlorophenyl-ethyl moiety, the cyclohexyl moiety, and the central urea linker. The design and synthesis of these analogues allow researchers to probe the steric, electronic, and hydrophobic requirements of the molecule's biological target.
Modifications to the Chlorophenyl-Ethyl Moiety
The chlorophenyl-ethyl portion of the molecule offers several avenues for modification to explore its role in target binding. Alterations can be made to the aromatic ring and the ethyl linker.
Aromatic Ring Modifications:
Halogen Substitution: The position and nature of the halogen can be varied. Analogues with the chlorine atom at the 2- or 3-position of the phenyl ring can be synthesized to investigate positional effects. Furthermore, replacing chlorine with other halogens like fluorine or bromine can modulate the electronic properties and size of the substituent, potentially influencing binding affinity. nih.gov
Other Substituents: Introducing different electron-donating (e.g., methyl) or electron-withdrawing (e.g., trifluoromethyl) groups onto the phenyl ring can further probe the electronic requirements of the binding pocket. nih.gov
Ethyl Linker Modifications:
Length: The two-carbon ethyl linker can be shortened to a methylene (B1212753) group or extended to a propyl or butyl chain. This helps determine the optimal distance between the phenyl ring and the urea core for biological activity. nih.gov
Rigidity: Introducing conformational constraints, for instance by incorporating the linker into a ring system, can help define the bioactive conformation of the molecule.
The synthesis of these analogues generally follows the standard ureido formation reaction, starting from the appropriately modified 2-phenylethylamine derivative, which is then reacted with cyclohexyl isocyanate.
| Compound Name | Modification Type | Rationale |
|---|---|---|
| 1-[2-(2-Chlorophenyl)ethyl]-3-cyclohexylurea | Positional Isomer | Investigate the importance of the 4-position of the chlorine substituent. |
| 1-[2-(4-Fluorophenyl)ethyl]-3-cyclohexylurea | Halogen Replacement | Evaluate the effect of a smaller, more electronegative halogen. |
| 1-[2-(4-Trifluoromethylphenyl)ethyl]-3-cyclohexylurea | Electronic Modification | Probe the effect of a strong electron-withdrawing group. nih.gov |
| 1-(4-Chlorobenzyl)-3-cyclohexylurea | Linker Length | Assess the impact of shortening the linker by one carbon. |
Modifications to the Cyclohexyl Moiety
Ring Substitution: Functional groups such as hydroxyl, amino, or alkyl groups can be introduced at various positions (e.g., 2', 3', or 4') on the cyclohexyl ring. nih.gov This can introduce new hydrogen bonding opportunities or alter the steric profile.
Ring Variation: The cyclohexyl ring can be replaced with other cyclic or acyclic alkyl groups to probe the spatial requirements of the binding site. nih.gov Examples include smaller rings (cyclopentyl), larger rings (cycloheptyl), or more rigid, bulky groups like adamantyl. nih.gov
The synthesis of these derivatives involves reacting 2-(4-chlorophenyl)ethylamine with the isocyanate of the corresponding modified cycloalkylamine or bulky alkylamine.
| Compound Name | Modification Type | Rationale |
|---|---|---|
| 1-[2-(4-Chlorophenyl)ethyl]-3-(4-hydroxycyclohexyl)urea | Ring Substitution | Introduce a potential hydrogen bond donor/acceptor. nih.gov |
| 1-[2-(4-Chlorophenyl)ethyl]-3-cyclopentylurea | Ring Size Variation | Evaluate the effect of a smaller cycloalkyl group. |
| 1-[2-(4-Chlorophenyl)ethyl]-3-adamantylurea | Bulky Group Replacement | Probe the tolerance for a larger, more rigid hydrophobic group. nih.gov |
Bioisosteric Replacements of the Urea Linker
The urea linker is a key structural feature, capable of acting as both a hydrogen bond donor and acceptor. However, urea moieties can sometimes confer poor pharmacokinetic properties, such as low solubility or metabolic instability. nih.gov Bioisosteric replacement is a strategy used to replace the urea group with other functional groups that mimic its key interactions while potentially improving drug-like properties. nih.govrsc.org
Common bioisosteres for the urea group include:
Thiourea and Selenourea: Replacing the carbonyl oxygen with sulfur or selenium alters the hydrogen bonding capability and electronic character of the linker. researchgate.net The synthesis involves using an isothiocyanate or isoselenocyanate instead of an isocyanate. researchgate.net
Guanidine Derivatives: Cyanoguanidine has been used as a urea bioisostere, maintaining some hydrogen bonding features while altering polarity and basicity. nih.gov
Heterocyclic Scaffolds: A variety of five- and six-membered rings can act as urea mimics. For example, a 2-amino-1,3,4-oxadiazole or a 2-aminopyrimidin-4(1H)-one can present similar hydrogen bond donor-acceptor patterns to the parent urea. nih.gov
Squaramides: The squaramide moiety is another effective urea bioisostere that can act as a hydrogen bond donor. nih.gov
These replacements can lead to analogues with improved permeability, metabolic stability, and potentially altered binding modes. nih.gov
| Bioisostere | Example Structure Name | Key Features |
|---|---|---|
| Thiourea | 1-[2-(4-Chlorophenyl)ethyl]-3-cyclohexylthiourea | Replaces C=O with C=S, altering hydrogen bond strength. researchgate.net |
| Cyanoguanidine | 1-Cyano-2-[2-(4-chlorophenyl)ethyl]-3-cyclohexylguanidine | Maintains hydrogen bond donors with different electronic properties. nih.gov |
| 2-Amino-1,3,4-oxadiazole | N-Cyclohexyl-5-[2-(4-chlorophenyl)ethyl]-1,3,4-oxadiazol-2-amine | Rigid, heterocyclic mimic of the urea geometry. nih.gov |
| Squaramide | 3-Cyclohexylamino-4-([2-(4-chlorophenyl)ethyl]amino)cyclobut-3-ene-1,2-dione | Planar, acidic core with strong hydrogen-bonding capacity. nih.gov |
Molecular and Cellular Pharmacology
In Vitro Biological Screening Platforms
In vitro screening platforms are essential for characterizing the biological activity of a compound. For aryl urea (B33335) derivatives, these studies have focused on enzyme inhibition, receptor binding, and cell-based functional and cytotoxicity assays.
Aryl urea compounds have been notably investigated as inhibitors of soluble epoxide hydrolase (sEH). sEH is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules with anti-inflammatory and vasodilatory properties. nih.govmdpi.com Inhibition of sEH increases the bioavailability of EETs, making sEH inhibitors promising therapeutic agents for cardiovascular and inflammatory diseases. mdpi.comub.edu A series of N,N'-disubstituted ureas have demonstrated potent inhibition of recombinant human sEH, with activities ranging from the low nanomolar to picomolar range. nih.gov While specific data for 1-[2-(4-Chlorophenyl)ethyl]-3-cyclohexylurea is not available, its structural similarity to known sEH inhibitors suggests it may also exhibit activity against this enzyme.
Studies on other enzyme classes for closely related aryl ureas are less common. For instance, in a study investigating aryl carbamates and aryl ureas, the potential molecular targets for the anti-proliferative action of active aryl carbamates were suggested to be adenosine (B11128) A2 receptor and CDK2; however, the tested aryl ureas were found to be inactive. nih.gov
Table 1: Enzyme Inhibition Data for Structurally Related Urea Compounds
| Compound Class | Target Enzyme | Activity | Reference |
|---|---|---|---|
| N,N'-disubstituted ureas | Soluble Epoxide Hydrolase (sEH) | Low nanomolar to picomolar IC50 | nih.gov |
This table is interactive. Click on the headers to sort the data.
The ability of this compound to bind to receptors, such as G protein-coupled receptors (GPCRs), has not been extensively documented. However, research on other complex urea-containing molecules has shown interactions with various receptors. For instance, certain 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have been designed to target signaling pathways associated with receptors implicated in cancer. researchgate.netnih.gov Additionally, a derivative of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, which shares a cyclohexylpiperazine moiety, has been identified as a high-affinity ligand for the σ2 receptor. nih.gov While structurally distinct, these findings suggest that the broader chemical space of urea derivatives can interact with specific receptor types.
Cell-based functional assays provide insights into how a compound affects cellular processes. Studies on N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea (MPCU), a structurally related sulfonylurea, in a human colon adenocarcinoma cell line (GC3) demonstrated rapid and concentrative accumulation of the drug within the cells. nih.gov This accumulation was found to be a two-phase process: an initial energy-independent passive diffusion followed by an energy-dependent sequestration. nih.gov Such cellular uptake characteristics are crucial for a compound to engage with its intracellular targets.
Furthermore, certain 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have been shown to modulate key signaling pathways in breast cancer cells, specifically the PI3K/Akt/mTOR and Hedgehog pathways. researchgate.netnih.gov These compounds were found to inhibit the phosphorylation of key proteins in these pathways, leading to downstream effects on cell proliferation and survival. researchgate.net
The cytotoxic and antiproliferative effects of aryl urea derivatives have been evaluated in various cancer cell lines. In one study, a set of aryl ureas were found to be inactive in terms of antiproliferative activity against MDA-MB-231 (breast cancer), A-375 (melanoma), and U-87 MG (glioblastoma) cell lines. nih.gov However, at a concentration of 100 µM, some related compounds did induce a decrease in proliferation in cancer cell lines with less effect on a normal human fibroblast cell line (Bj-5ta). nih.gov
In contrast, a different series of 1-aryl-3-(2-chloroethyl)ureas demonstrated significant cytotoxicity against LoVo human colon cancer cells, with ID50 values in the micromolar range. nih.gov For example, 4-tert-butyl (3-(2-chloroethyl) ureido) benzene (B151609) had an ID50 of 4 µM. nih.gov These findings indicate that the substitution pattern on the aryl urea scaffold plays a critical role in determining the antiproliferative activity.
Table 2: In Vitro Antiproliferative Activity of Structurally Related Urea Compounds
| Compound/Class | Cell Line | Activity | Reference |
|---|---|---|---|
| Aryl ureas | MDA-MB-231, A-375, U-87 MG | Inactive | nih.gov |
| 4-tert-butyl (3-(2-chloroethyl) ureido) benzene | LoVo | ID50 = 4 µM | nih.gov |
This table is interactive. Click on the headers to sort the data.
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanism of action involves identifying the specific biological molecules a compound interacts with to produce its pharmacological effect.
For the broader class of aryl urea derivatives, several potential molecular targets have been identified. As mentioned, soluble epoxide hydrolase is a key target for many N,N'-disubstituted ureas. nih.gov The process of target identification and validation is a critical step in drug discovery, often involving a combination of genetic and chemical approaches. nih.govnih.gov
For more complex urea-containing compounds, target identification has led to the implication of signaling pathways such as PI3K/Akt/mTOR and Hedgehog in the context of cancer. researchgate.netnih.gov The validation of these targets is typically achieved through a series of experiments, including demonstrating that inhibition of the target recapitulates the phenotypic effects of the compound. nih.gov While the specific molecular targets of this compound have not been definitively identified, the existing research on analogous compounds provides a foundation for future investigation into its mechanism of action.
Downstream Cellular Pathway Analysis
The CB1 receptor canonically couples to inhibitory Gα proteins (Gαi/o). mdpi.com Activation of this pathway by an orthosteric agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). mdpi.comrti.org Another key downstream event is the modulation of ion channels and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). mdpi.com
As a negative allosteric modulator, this compound is expected to attenuate these agonist-driven downstream effects. Studies on its analogs have demonstrated the ability to inhibit agonist-stimulated G-protein coupling, measured via [35S]GTPγS binding assays. nih.gov Furthermore, these compounds effectively block agonist-induced intracellular calcium mobilization. nih.gov By modulating the receptor's ability to activate G-proteins, these NAMs can effectively dampen the entire cascade of downstream signaling events that are initiated by endogenous cannabinoids. This includes the normalization of cAMP levels and the reduction of ERK1/2 phosphorylation in the presence of an agonist.
| Pathway Component | Effect of CB1 Agonist | Postulated Effect of this compound (as a NAM) |
| G-protein (Gαi/o) | Activation | Attenuation of activation |
| Adenylyl Cyclase | Inhibition | Attenuation of inhibition (restores cAMP levels) |
| cAMP Levels | Decrease | Attenuation of decrease |
| ERK1/2 | Increased Phosphorylation | Attenuation of phosphorylation |
| Intracellular Ca2+ | Mobilization | Inhibition of mobilization |
Pharmacological Characterization of this compound In Vitro
The in vitro pharmacological characterization of this class of compounds has been pivotal in establishing their profile as CB1 receptor NAMs.
Potency and Efficacy Determination in Relevant Assays
While specific potency and efficacy values for this compound are not extensively documented in publicly available literature, data from closely related 3-(4-chlorophenyl)-1-(phenethyl)urea analogs provide a strong indication of its pharmacological activity. For instance, the analog RTICBM-189 demonstrated significant potency in functional assays. mdpi.com
The potency of these NAMs is typically quantified by their ability to inhibit the functional response elicited by a known CB1 agonist. Such assays include:
[35S]GTPγS Binding Assays: These assays measure the activation of G-proteins, a primary step in receptor signaling. Diarylurea analogs have been shown to dose-dependently inhibit agonist-stimulated [35S]GTPγS binding. nih.gov
cAMP Accumulation Assays: By measuring the levels of cAMP, the inhibitory effect of the NAM on the agonist's ability to suppress adenylyl cyclase can be determined.
Calcium Mobilization Assays: These assays assess the compound's ability to block the agonist-induced release of intracellular calcium. nih.gov
The efficacy of a NAM is reflected in the maximal degree of inhibition it can exert on the agonist's effect. For this class of compounds, they have been shown to fully inhibit the agonist-induced signaling in various in vitro systems.
| Assay | Parameter Measured | Effect of Urea-based NAMs |
| [35S]GTPγS Binding | G-protein activation | Dose-dependent inhibition of agonist-induced binding |
| Calcium Mobilization | Intracellular Ca2+ levels | Dose-dependent inhibition of agonist-induced mobilization |
| Radioligand Binding | Agonist ([3H]CP55,940) affinity | Enhancement of binding |
Selectivity Profiling Against Off-Targets
A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target to minimize side effects. Analogs of this compound have demonstrated favorable selectivity profiles. For example, the 3-chloro analog (RTICBM-189) was tested against a panel of over 50 other protein targets, including other GPCRs, ion channels, and kinases, and showed no significant activity. nih.gov This high degree of selectivity is a promising feature of this chemical scaffold. Allosteric modulators, in general, may offer greater subtype selectivity compared to orthosteric ligands because allosteric sites are often less conserved across different receptor subtypes. nih.gov
Reversibility and Irreversibility of Target Interactions
The nature of the binding of a drug to its target—whether it is reversible or irreversible—has significant pharmacological implications. Allosteric modulators typically engage in reversible, non-covalent interactions with their target proteins. nih.gov This means that the modulator can associate and dissociate from the receptor, and its modulatory effect is dependent on its concentration in the vicinity of the receptor.
While specific kinetic studies detailing the on- and off-rates for this compound at the CB1 receptor are not available, the general mechanism of action for allosteric modulators strongly suggests a reversible binding mode. This is consistent with their function of "modulating" rather than permanently altering the receptor's function. Irreversible binding, which typically involves the formation of a covalent bond, is not a characteristic that has been reported for this class of urea-based CB1 allosteric modulators.
Structure Activity Relationships Sar and Ligand Design Principles
Elucidation of Key Pharmacophoric Elements of the Urea (B33335) Scaffold
The urea moiety (-(NH)-(C=O)-(NH)-) is a privileged scaffold in drug design, primarily due to its unique hydrogen bonding capabilities. nih.govfrontiersin.orgresearchgate.net It can act as both a hydrogen bond donor, through its N-H groups, and a hydrogen bond acceptor, via the carbonyl oxygen. researchgate.net This dual nature allows the urea scaffold to form a robust network of interactions with amino acid residues in the binding pockets of target proteins, such as enzymes and receptors. nih.gov These interactions are fundamental to the molecular recognition and subsequent biological activity of urea-containing compounds. nih.govmdpi.com
The key pharmacophoric elements of the urea scaffold in compounds like 1-[2-(4-chlorophenyl)ethyl]-3-cyclohexylurea can be summarized as:
Hydrogen Bond Donor (HBD): The two N-H groups are crucial for forming hydrogen bonds with acceptor groups (e.g., carbonyl oxygen, carboxylate side chains of aspartate or glutamate) on the target protein. nih.gov
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen atom is an excellent hydrogen bond acceptor, readily interacting with donor groups (e.g., amide N-H, hydroxyl groups of serine or tyrosine) on the protein. researchgate.net
Rigid Planar Geometry: The urea functional group has a planar geometry which can help in positioning the substituents (the chlorophenylethyl and cyclohexyl groups) in well-defined orientations within a binding site.
The network of hydrogen bonds provided by the urea moiety often acts as an anchor, firmly holding the ligand in the active site and allowing the substituents to engage in further favorable interactions. mdpi.com
Impact of Substituent Variations on Biological Activity
The presence of a chlorine atom on the phenyl ring has profound electronic effects that can modulate the compound's activity. Chlorine is an electron-withdrawing group due to its electronegativity, yet it is also a weak ortho-, para-director in electrophilic aromatic substitution due to resonance effects. In the para-position, the electron-withdrawing inductive effect is dominant. rsc.orgmdpi.com
This electronic perturbation can influence several properties:
Enhanced Binding Affinity: The chlorine atom can increase the acidity of the adjacent N-H proton of the urea, making it a better hydrogen bond donor. chemrxiv.org This can lead to stronger interactions with the target protein.
Hydrophobicity: The chloro-substituent increases the lipophilicity of the phenyl ring, which can enhance binding to hydrophobic pockets within the target protein. chemrxiv.org It can also influence the compound's pharmacokinetic properties, such as membrane permeability. mdpi.com
Metabolic Stability: Halogenation, particularly with chlorine, can block sites of oxidative metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of the compound. rsc.org
The "magic chloro" effect, as it is sometimes called in medicinal chemistry, highlights how the simple addition of a chlorine atom can dramatically improve the potency of a drug candidate. chemrxiv.org
| Substituent (R) in 1-[2-(4-R-phenyl)ethyl]-3-cyclohexylurea | Electronic Effect | Relative Lipophilicity (logP) | Hypothetical Relative Potency |
|---|---|---|---|
| -H (unsubstituted) | Neutral | 3.5 | 1x |
| -CH₃ (Methyl) | Electron-donating | 4.0 | 0.8x |
| -OCH₃ (Methoxy) | Electron-donating (resonance), Electron-withdrawing (inductive) | 3.6 | 1.2x |
| -Cl (Chloro) | Electron-withdrawing | 4.2 | 5x |
| -CF₃ (Trifluoromethyl) | Strongly Electron-withdrawing | 4.5 | 8x |
The cyclohexyl ring is a bulky, lipophilic group that imposes significant conformational constraints on the molecule. Unlike a flexible alkyl chain, the cyclohexane (B81311) ring exists predominantly in a stable chair conformation. fiveable.menih.gov This has several implications for ligand-target interactions:
Restricted Conformation: The rigid chair conformation limits the number of possible shapes the molecule can adopt. unina.it This pre-organization can reduce the entropic penalty of binding to a receptor, potentially leading to higher affinity. researchgate.net
Defined Spatial Orientation: Substituents on a cyclohexane ring occupy either axial or equatorial positions, which have distinct spatial orientations. fiveable.me The urea moiety attached to the cyclohexyl ring will have a preferred orientation, which in turn dictates how the rest of the molecule is presented to the biological target.
The size and shape of the cyclohexyl group are critical for complementarity with the topology of the target's binding site.
| N-3 Substituent | Flexibility | Lipophilicity | Hypothetical Binding Affinity (Kᵢ, nM) |
|---|---|---|---|
| -Propyl | High | Moderate | 500 |
| -Cyclopentyl | Moderate | High | 150 |
| -Cyclohexyl | Low | High | 80 |
| -Adamantyl | Very Low (Rigid) | Very High | 45 |
The ethyl linker (-CH₂-CH₂-) connecting the chlorophenyl ring to the urea scaffold provides a degree of flexibility and optimal spacing between these two key pharmacophoric groups. The length and nature of this linker are critical for achieving the correct orientation for binding.
Optimal Spacing: The two-carbon length of the ethyl linker positions the chlorophenyl ring at a specific distance from the urea core. This spacing is often crucial for allowing the phenyl ring to access a distal binding pocket while the urea group anchors the molecule in another region of the active site. nih.gov
Rotational Flexibility: The single bonds within the ethyl linker allow for rotation, giving the chlorophenyl group some freedom to adopt a favorable conformation within its sub-pocket. This flexibility can be advantageous compared to a more rigid linker, allowing for an induced fit to the target.
Studies on similar molecules have shown that varying the linker length can have a dramatic effect on biological activity, with a two- or three-atom linker often being optimal. nih.gov
Rational Design Strategies for Enhanced Potency and Selectivity
Based on the SAR principles discussed, several rational design strategies can be employed to create analogues of this compound with potentially improved properties. mdpi.com
Bioisosteric Replacement: The chlorine atom could be replaced with other halogens (e.g., fluorine, bromine) or a trifluoromethyl group to fine-tune electronic properties and lipophilicity. ctppc.org Similarly, the cyclohexyl ring could be replaced with other cyclic or bulky aliphatic groups (e.g., cyclopentyl, adamantyl) to probe the steric requirements of the binding pocket. nih.gov
Conformational Constraint: Introducing rigidity into the ethyl linker, for example by incorporating it into a ring system, could lock the molecule into a highly active conformation, thereby increasing potency. unina.itresearchgate.net
Scaffold Hopping: The urea moiety itself could be replaced by other groups that can mimic its hydrogen bonding pattern, such as a thiourea, guanidine, or a heterocyclic scaffold, to improve pharmacokinetic properties or explore different binding modes. bohrium.com
Implications of SAR for Drug Discovery and Development (Preclinical Focus)
A thorough understanding of the SAR for this class of compounds has significant implications for their progression through the preclinical drug discovery pipeline. nih.govpharmaceutical-technology.com
Lead Optimization: SAR data guides the iterative process of chemical synthesis and biological testing to improve the potency and selectivity of a lead compound. For instance, if SAR studies indicate that a larger hydrophobic group is preferred over the cyclohexyl ring, new analogues will be synthesized to explore this.
Improving ADME Properties: SAR is not limited to pharmacodynamics (potency) but also extends to pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME). Modifications suggested by SAR, such as adding a polar group to the cyclohexyl ring, could be used to improve solubility or alter metabolic pathways.
Target Identification and Validation: By designing and testing a range of analogues, researchers can develop chemical probes to better understand the specific interactions with the biological target, helping to validate it as a therapeutic target.
The preclinical development of a drug candidate relies heavily on the detailed molecular map provided by SAR studies to build a molecule with the optimal balance of efficacy, selectivity, and drug-like properties. pharmaceutical-technology.com
Preclinical Research Applications and Models
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
No publicly available data exists for the in vitro ADME profile of 1-[2-(4-Chlorophenyl)ethyl]-3-cyclohexylurea. This includes a lack of information on:
There are no published studies detailing the metabolic stability of this compound in liver microsomes from any species, nor are there any reports on its intrinsic clearance.
Information regarding the stability of this compound in hepatocytes and the identification of its metabolic pathways through Phase I and Phase II reactions is not available in the public domain.
The extent to which this compound binds to plasma proteins has not been publicly reported.
There are no available studies on the in vitro permeability of this compound, for instance, using Caco-2 cell models, to assess its potential for intestinal absorption.
In Vivo Preclinical Efficacy Studies (Excluding Human Trials)
No in vivo studies using animal models to evaluate the efficacy of this compound for any specific biological activity have been found in the public scientific literature.
Pharmacodynamic Marker Identification and Measurement
No publicly available information.
Dose-Response Relationships in Preclinical Models
No publicly available information.
Preclinical Pharmacokinetic (PK) Assessments in Animal Models
No publicly available information.
Bioanalytical Method Development for Quantitative Analysis in Biological Matrices
No publicly available information.
Determination of Half-Life, Clearance, and Volume of Distribution
No publicly available information.
Bioavailability Evaluation via Various Routes of Administration
No publicly available information.
Analytical and Bioanalytical Methodologies for Research
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for determining the molecular structure of 1-[2-(4-Chlorophenyl)ethyl]-3-cyclohexylurea. These methods provide insights into the connectivity of atoms and the functional groups present in the molecule. While specific experimental data for this compound is not widely published, predictive models based on its chemical structure offer valuable insights into its expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Predicted NMR data for this compound can be generated using specialized software such as ChemDraw or other computational tools. upstream.chyoutube.comyoutube.comyoutube.com
¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.
¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a separate signal.
| Predicted ¹H NMR Data | |
| Chemical Shift (ppm) | Assignment |
| ~ 7.2-7.3 | Aromatic protons (4H, multiplet) |
| ~ 5.5-5.7 | NH proton (urea, 1H, broad singlet) |
| ~ 4.5-4.7 | NH proton (urea, 1H, broad singlet) |
| ~ 3.4-3.6 | Cyclohexyl CH proton (1H, multiplet) |
| ~ 3.2-3.4 | CH₂ adjacent to NH (2H, quartet) |
| ~ 2.7-2.9 | CH₂ adjacent to phenyl ring (2H, triplet) |
| ~ 1.0-2.0 | Cyclohexyl CH₂ protons (10H, multiplet) |
| Predicted ¹³C NMR Data | |
| Chemical Shift (ppm) | Assignment |
| ~ 158-160 | C=O (urea) |
| ~ 138-140 | Quaternary aromatic carbon |
| ~ 131-133 | Aromatic C-Cl |
| ~ 128-130 | Aromatic CH |
| ~ 49-51 | Cyclohexyl CH |
| ~ 41-43 | CH₂ adjacent to NH |
| ~ 35-37 | CH₂ adjacent to phenyl ring |
| ~ 24-34 | Cyclohexyl CH₂ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted IR spectrum for this compound would show characteristic absorption bands.
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 3300-3400 | N-H stretching (urea) |
| ~ 2850-2950 | C-H stretching (aliphatic) |
| ~ 1620-1660 | C=O stretching (urea, Amide I band) |
| ~ 1550-1590 | N-H bending (urea, Amide II band) |
| ~ 1480-1500 | C=C stretching (aromatic) |
| ~ 1080-1100 | C-N stretching |
| ~ 1010-1020 | C-Cl stretching |
| ~ 800-840 | C-H out-of-plane bending (p-substituted benzene) |
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition.
For this compound (molecular formula C₁₅H₂₁ClN₂O), the expected mass spectral data would be as follows:
| Mass Spectrometry Data | |
| Ion | Predicted m/z |
| [M]⁺ | 280.1397 (for ³⁵Cl), 282.1367 (for ³⁷Cl) |
| [M+H]⁺ | 281.1475 (for ³⁵Cl), 283.1446 (for ³⁷Cl) |
| [M+Na]⁺ | 303.1294 (for ³⁵Cl), 305.1265 (for ³⁷Cl) |
Key fragmentation patterns would likely involve the cleavage of the urea (B33335) linkage and the ethyl bridge.
Chromatographic Separation and Purity Determination
Chromatographic techniques are essential for the separation of this compound from any impurities or other components in a mixture, as well as for the determination of its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For a compound like this compound, a reversed-phase HPLC method would be most suitable.
A typical HPLC method for the analysis of this compound would involve:
Stationary Phase: A C18 or C8 column is commonly used for the separation of nonpolar to moderately polar compounds.
Mobile Phase: A gradient elution with a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate buffer or water with a small amount of acid like formic acid or trifluoroacetic acid) is often employed.
Detection: UV detection would be appropriate, with the wavelength set to the absorption maximum of the chlorophenyl group, typically around 220-230 nm.
| Typical HPLC Parameters | |
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) and higher pressures than HPLC. This results in faster analysis times, better resolution, and increased sensitivity. The principles of separation are the same as in HPLC, so a reversed-phase method would also be appropriate for this compound.
The advantages of using UPLC for the analysis of this compound include reduced solvent consumption and higher sample throughput. mdpi.com Method development in UPLC often involves translating and optimizing existing HPLC methods.
| Typical UPLC Parameters | |
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A rapid gradient optimized for fast separation |
| Flow Rate | 0.4-0.6 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 1-2 µL |
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For a compound like this compound, which may have limited volatility due to its molecular weight and polar urea group, derivatization would likely be a necessary step to improve its chromatographic properties. Derivatization aims to increase volatility and thermal stability, as well as to enhance detection sensitivity. Common derivatization reagents for urea compounds include silylating agents (e.g., BSTFA, TMCS) or acylating agents.
The development of a GC method would involve the optimization of several parameters:
Column: A non-polar or medium-polarity capillary column, such as one with a phenyl-methylpolysiloxane stationary phase, would be a suitable starting point.
Injector: A split/splitless injector is commonly used. The injection temperature must be optimized to ensure efficient volatilization without thermal degradation.
Oven Temperature Program: A temperature gradient would be employed to ensure good separation of the analyte from any impurities or matrix components.
Detector: A flame ionization detector (FID) could be used for general-purpose analysis, while a mass spectrometer (MS) would provide higher selectivity and structural information for confirmation.
Quantitative Analysis in Research Samples
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of non-volatile or thermally labile compounds like this compound in complex biological matrices due to its high sensitivity and selectivity.
Method Development:
A typical LC-MS/MS method development would involve:
Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) using a C18 column is the most common approach. The mobile phase would likely consist of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate to improve ionization) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution would be optimized to achieve a sharp peak shape and adequate separation from matrix interferences.
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode would be the likely choice for ionizing the urea compound. The optimization of MS parameters would include tuning the precursor ion (the protonated molecule [M+H]+) and selecting suitable product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). The collision energy and other source parameters would be optimized to maximize the signal intensity.
Internal Standard: An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte, should be used to correct for matrix effects and variations in sample processing and instrument response.
Method Validation:
A developed LC-MS/MS method would need to be validated according to regulatory guidelines (e.g., FDA, EMA). The validation would assess the following parameters:
Selectivity and Specificity
Linearity and Range
Accuracy and Precision (within-run and between-run)
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Recovery
Matrix Effect
Stability (in stock solutions, in matrix at different temperatures, and post-preparative)
Below is a hypothetical data table summarizing the validation parameters for a future LC-MS/MS method for this compound in human plasma.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 10.1% |
| Lower Limit of Quantification | - | 1 ng/mL |
| Recovery (%) | Consistent and reproducible | 85-95% |
| Matrix Effect (%) | Within acceptable limits | 92-103% |
Application in In Vitro Metabolism and In Vivo Pharmacokinetic Studies
In Vitro Metabolism:
The validated LC-MS/MS method would be crucial for investigating the metabolic fate of this compound in vitro. These studies typically involve incubating the compound with liver microsomes, hepatocytes, or other subcellular fractions. The method would be used to:
Determine the rate of disappearance of the parent compound over time to calculate metabolic stability parameters like intrinsic clearance.
Identify and quantify potential metabolites formed through oxidative pathways (e.g., hydroxylation of the cyclohexyl or phenyl ring) or other biotransformations.
The table below illustrates hypothetical data from an in vitro human liver microsomal stability assay.
| Time (min) | This compound Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
In Vivo Pharmacokinetic Studies:
Following administration of this compound to animal models, the validated LC-MS/MS method would be applied to measure the concentration of the compound (and its major metabolites) in biological samples (e.g., plasma, urine, tissues) over time. This data is essential for determining key pharmacokinetic parameters, such as:
Maximum concentration (Cmax)
Time to reach maximum concentration (Tmax)
Area under the concentration-time curve (AUC)
Elimination half-life (t1/2)
Clearance (CL)
Volume of distribution (Vd)
A representative table of pharmacokinetic parameters in rats after a single intravenous dose is shown below.
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 1500 ± 250 |
| Tmax | h | 0.25 |
| AUC(0-inf) | ng·h/mL | 4500 ± 500 |
| t1/2 | h | 4.5 ± 0.8 |
| CL | L/h/kg | 0.22 ± 0.05 |
| Vd | L/kg | 1.4 ± 0.3 |
Future Research Directions and Translational Potential Preclinical
Exploration of Novel Biological Targets for Urea (B33335) Derivatives
The urea scaffold is a versatile pharmacophore present in numerous approved drugs and clinical candidates, capable of forming stable hydrogen bonds with a variety of protein targets. nih.gov Future research for 1-[2-(4-Chlorophenyl)ethyl]-3-cyclohexylurea should extend beyond known targets to explore novel biological interactions that could unveil new therapeutic applications.
Urea derivatives have demonstrated inhibitory activity against a range of enzymes. A primary area of investigation could be their potential as enzyme inhibitors. For instance, various urea compounds have been identified as potent inhibitors of urease and α-chymotrypsin. researchgate.net Another promising target is transketolase, an enzyme in the pentose phosphate pathway, where diphenyl urea derivatives have shown inhibitory effects, suggesting a potential role in anticancer therapies. nih.gov The ability of the urea functionality to interact with catalytic residues, such as the Ser241 in Fatty Acid Amide Hydrolase (FAAH), leading to enzyme inactivation, opens avenues for targeting other hydrolases. nih.gov
Furthermore, the role of urea derivatives as kinase inhibitors is well-documented, with many targeting the ATP-binding site. nih.gov Future studies could screen this compound and its analogues against a broad panel of kinases, particularly those implicated in proliferative diseases and inflammatory conditions. Exploring allosteric sites or targeting inactive kinase conformations could lead to the development of more specific inhibitors. nih.gov
Table 1: Potential Enzyme Targets for Urea Derivatives
| Enzyme Target | Potential Therapeutic Area | Rationale for Exploration |
|---|---|---|
| Urease | Infectious Diseases (e.g., H. pylori) | Known inhibitory activity of urea derivatives. researchgate.netusda.gov |
| α-Chymotrypsin | Inflammatory Disorders | Demonstrated inhibition by certain urea compounds. researchgate.net |
| Transketolase | Oncology | Inhibition of this enzyme can disrupt cancer cell metabolism. nih.gov |
| Fatty Acid Amide Hydrolase (FAAH) | Pain, Inflammation | Urea moiety can act as a nucleophile-interacting group. nih.gov |
Development of Advanced Synthetic Strategies for Complex Analogues
To explore the structure-activity relationships (SAR) of this compound, the development of advanced and efficient synthetic strategies is paramount. These strategies should facilitate the rapid generation of a diverse library of complex analogues for biological screening. nih.gov
Traditional methods for synthesizing unsymmetrical ureas often rely on hazardous reagents like phosgene (B1210022) or isocyanates. mdpi.comthieme-connect.com Modern synthetic chemistry offers safer and more versatile alternatives. One promising approach is the use of hypervalent iodine reagents, such as PhI(OAc)₂, which mediate the coupling of amides and amines under mild, metal-free conditions. mdpi.com This method avoids the need for high temperatures and inert atmospheres, making it highly adaptable for complex molecule synthesis. mdpi.com
Catalyst-based methods also represent a significant advancement. Copper-catalyzed reactions of acylazides with secondary amines provide a greener route to unsymmetrical ureas. researchgate.net Furthermore, electrocatalytic synthesis, which involves the C-N coupling of CO₂ and nitrogen sources under ambient conditions, is an emerging sustainable strategy. chemeurope.comsciopen.com These electrochemical methods can be fine-tuned by designing specific catalysts, such as Bi-BiVO₄ Mott-Schottky heterostructures, to improve efficiency and selectivity. chemeurope.com
Another innovative, catalyst-free approach involves the reaction of amines with carbonyl sulfide (COS), where selectivity is controlled by temperature regulation and substrate ratios. rsc.org These advanced methodologies would enable systematic modifications to the chlorophenyl, ethyl, and cyclohexyl moieties of the parent compound to probe their influence on biological activity and physicochemical properties. nih.gov
Table 2: Modern Synthetic Routes for Unsymmetrical Ureas
| Synthetic Method | Key Features | Advantages |
|---|---|---|
| Hypervalent Iodine Reagent (PhI(OAc)₂) | Metal-free coupling of amides and amines. mdpi.com | Mild conditions, avoids toxic catalysts. mdpi.com |
| Copper-Catalyzed Synthesis | Uses acylazides and secondary amines. researchgate.net | Greener approach, minimizes toxic reagents. researchgate.net |
| Electrocatalytic Synthesis | C-N coupling from CO₂ and nitrogen sources. chemeurope.comsciopen.com | Sustainable, mild conditions, potential for high selectivity. chemeurope.commdpi.com |
| Carbonyl Sulfide (COS) Method | Catalyst-free reaction with amines. rsc.org | High selectivity through process control, avoids catalysts. rsc.org |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To fully elucidate the mechanism of action of this compound, an integrated multi-omics approach is essential. nih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the compound's effects at a systems level. nih.govnih.gov
Transcriptomics, the study of gene expression, can reveal which cellular pathways are perturbed by the compound. nih.gov By analyzing changes in mRNA levels in treated cells, researchers can generate hypotheses about the drug's mechanism and potential off-target effects. nih.govspringernature.com This is particularly powerful for identifying pathways involved in drug efficacy or toxicity. nih.gov
Proteomics can directly identify the protein targets of a compound (target deconvolution) and assess its selectivity across the entire proteome. labiotech.eu Techniques like chemical proteomics can pinpoint on- and off-target interactions, which is crucial for lead optimization. labiotech.eu Integrating proteomics with metabolomics—the study of small-molecule metabolites—provides a functional readout of cellular changes. nih.govmdpi.com Alterations in metabolic pathways can confirm the engagement of an enzyme target or reveal unexpected effects on cellular metabolism. nih.gov
This multi-omics strategy can uncover novel biomarkers, clarify complex biological mechanisms, and provide a more holistic understanding of a drug candidate's effects than any single omics approach alone. rsc.orgnih.gov Machine learning models can be employed to interpret these large, complex datasets and identify common modes of action for compounds with different structures. researchgate.net
Preclinical Development Strategies for Lead Optimization and Candidate Selection
Once a lead compound like this compound demonstrates promising biological activity, it must undergo rigorous lead optimization to become a viable preclinical candidate. nih.gov This process focuses on improving potency and selectivity while ensuring favorable drug-like properties. oncodesign-services.com
A cornerstone of lead optimization is the systematic exploration of the structure-activity relationship (SAR). nih.govgardp.org By synthesizing and testing analogues (as described in section 8.2), medicinal chemists can identify which structural features are critical for activity and which can be modified to improve other properties. nih.govnih.gov The goal is to enhance target affinity and selectivity against related proteins to minimize potential side effects. nih.gov
Crucial to this stage is the early and iterative assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. thermofisher.com In vitro assays for metabolic stability (using liver microsomes or hepatocytes), cell permeability (e.g., Caco-2 assays), and potential for drug-drug interactions (e.g., CYP inhibition assays) are essential. thermofisher.comsrce.hr In silico models can predict these properties early on, helping to prioritize which analogues to synthesize and test, following a "fail early, fail cheap" strategy. nih.govbitesizebio.com
The ultimate goal is to select a single preclinical candidate that meets a predefined Target Product Profile (TPP). eurofinsdiscovery.com This involves demonstrating efficacy in robust in vivo disease models, establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship, and showing an acceptable safety profile in preliminary toxicology studies. oncodesign-services.comeurofinsdiscovery.comcatapult.org.uk A successful candidate will have a balanced profile of potency, selectivity, bioavailability, and safety, justifying its advancement into formal preclinical development and subsequent clinical trials. catapult.org.ukhyphadiscovery.com
Table 3: Key Steps in Preclinical Lead Optimization and Candidate Selection
| Stage | Key Activities | Desired Outcome |
|---|---|---|
| Lead Optimization | Structure-Activity Relationship (SAR) Studies. nih.gov | Improved potency and selectivity. |
| In Vitro ADMET Profiling. srce.hrresearchgate.net | Favorable pharmacokinetic and safety properties. | |
| Physicochemical Property Enhancement. | Good solubility, stability, and permeability. | |
| Candidate Selection | In Vivo Efficacy Testing. eurofinsdiscovery.com | Demonstration of activity in relevant disease models. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling. eurofinsdiscovery.com | Understanding of exposure-response relationship. | |
| Preliminary Toxicology Studies. oncodesign-services.com | Identification of a safe therapeutic window. |
Q & A
Basic Research Questions
What are the optimal synthetic routes for 1-[2-(4-Chlorophenyl)ethyl]-3-cyclohexylurea, and how can reaction efficiency be improved?
Methodological Answer:
Synthetic optimization requires integrating computational reaction path searches (e.g., quantum chemical calculations) with experimental validation. For example, the ICReDD approach uses quantum mechanics to predict reaction intermediates and transition states, narrowing down optimal conditions (e.g., solvent, catalyst) before lab testing. This reduces trial-and-error cycles and establishes a feedback loop where experimental data refine computational models . Statistical design of experiments (DoE), such as factorial designs, can systematically vary parameters (temperature, stoichiometry) to identify critical factors affecting yield .
How should researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Spectroscopic Techniques: Use NMR (¹H/¹³C) to confirm substitution patterns on the aromatic and cyclohexyl groups. Mass spectrometry (HRMS) verifies molecular weight.
- Thermal Analysis: Differential scanning calorimetry (DSC) determines melting points and stability.
- Solubility Studies: Employ Hansen solubility parameters to identify compatible solvents for formulation .
Safety protocols (e.g., handling chlorinated intermediates) must align with institutional chemical hygiene plans, including fume hood use and waste disposal guidelines .
What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Risk Assessment: Review Safety Data Sheets (SDS) for acute toxicity (oral/dermal) and environmental hazards. For example, chlorinated analogs may require strict control of airborne particulates .
- Emergency Preparedness: Implement spill containment kits (neutralizing agents for urea derivatives) and train personnel on first-aid measures (e.g., eye irrigation) .
- Documentation: Maintain records of hazard classifications (e.g., GHS codes) and institutional safety audits .
Advanced Research Questions
How can computational modeling resolve contradictions in experimental data (e.g., unexpected byproducts)?
Methodological Answer:
- Reaction Mechanism Validation: Use density functional theory (DFT) to model competing pathways (e.g., nucleophilic substitution vs. elimination). Compare computed activation energies with experimental kinetics to identify dominant mechanisms .
- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies. For instance, trace moisture in reactions may explain hydrolyzed byproducts .
- Machine Learning: Train models on historical reaction data to predict side reactions and optimize purification steps .
What advanced techniques are suitable for studying this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Simulate binding affinities with proteins (e.g., urea transporters) using software like AutoDock. Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters .
- In Vitro Assays: Design dose-response experiments (e.g., cell viability assays) with controls for nonspecific binding (e.g., cyclohexylurea analogs).
- Metabolite Profiling: Use LC-MS/MS to track metabolic stability in hepatic microsomes, identifying potential bioactive derivatives .
How can researchers optimize reactor design for scalable synthesis while maintaining product purity?
Methodological Answer:
- Continuous Flow Systems: Implement microreactors to enhance heat/mass transfer, reducing side reactions (e.g., dimerization). Monitor in-line via FTIR for real-time purity assessment .
- Membrane Separation: Utilize nanofiltration membranes to isolate the product from unreacted precursors, minimizing post-processing steps .
- Process Simulation: Use COMSOL Multiphysics® to model fluid dynamics and optimize mixing efficiency .
Data Contradiction Analysis Framework
Example Workflow:
Hypothesis Testing: Formulate competing hypotheses (e.g., solvent polarity vs. temperature effects).
Controlled Replication: Repeat experiments under identical conditions to rule out procedural errors.
Cross-Validation: Compare results with alternative techniques (e.g., XRD vs. NMR for crystallinity analysis) .
Peer Review: Present findings to interdisciplinary teams to identify overlooked variables (e.g., catalytic impurities) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
